molecular formula C20H11Cl2NOS2 B8622381 {4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone CAS No. 919769-47-4

{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone

Cat. No. B8622381
M. Wt: 416.3 g/mol
InChI Key: SIEFUHHGQXUNQY-UHFFFAOYSA-N
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Patent
US08043762B2

Procedure details

A charge of 269.1 g (1.00 mol) of 2,5-dichloro-4′-fluorobenzophenone, 175.6 g (1.05 mol) of 2-benzothiazolethiol, 152.0 g (1.10 mol) of potassium carbonate and 1.5 L of dehydrated N,N′-dimethylacetamide was weighed into a 3 L three-neck flask equipped with a stirrer, a thermometer, a cooling tube and a nitrogen gas introducing tube. The reaction solution was heated under nitrogen atmosphere to 110° C. for 2 hours using an oil bath. After the disappearance of raw materials was confirmed by thin layer chromatography, the reaction solution was left to cool to room temperature. The reaction solution was then gradually added to 3 L of water to coagulate a product, which was filtered. The product obtained by filtration was dissolved in 4 L of toluene. The organic layer was washed with brine until an aqueous layer became neutral. After the organic layer was dried over magnesium sulfate, the solvent was removed by an evaporator. A crude yield was 350.3 g. A 1.5 L aliquot of toluene heated to 80° C. was used for recrystallization to yield 325.4 g (0.782 mol) of a purified product in 78.2% yield.
Quantity
269.1 g
Type
reactant
Reaction Step One
Quantity
175.6 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylacetamide
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Three
Yield
78.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9](F)=[CH:8][CH:7]=1)=[O:5].[S:18]1[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2[N:20]=[C:19]1[SH:27].C(=O)([O-])[O-].[K+].[K+].O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([S:27][C:19]2[S:18][C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=3[N:20]=2)=[CH:8][CH:7]=1)=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
269.1 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=C(C=C1)Cl
Name
Quantity
175.6 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)S
Name
Quantity
152 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
N,N′-dimethylacetamide
Quantity
1.5 L
Type
reactant
Smiles
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was weighed into a 3 L three-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
a thermometer, a cooling tube and a nitrogen gas introducing tube
WAIT
Type
WAIT
Details
the reaction solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The product obtained by filtration
WASH
Type
WASH
Details
The organic layer was washed with brine until an aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by an evaporator
TEMPERATURE
Type
TEMPERATURE
Details
A 1.5 L aliquot of toluene heated to 80° C.
CUSTOM
Type
CUSTOM
Details
was used for recrystallization

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)SC=2SC3=C(N2)C=CC=C3)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.782 mol
AMOUNT: MASS 325.4 g
YIELD: PERCENTYIELD 78.2%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.